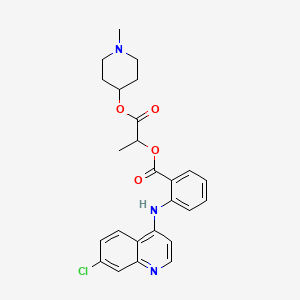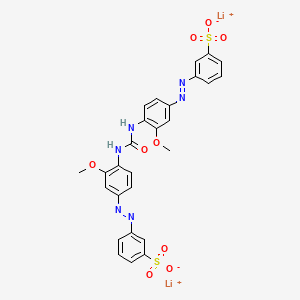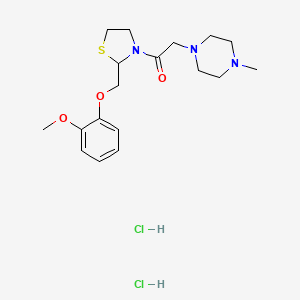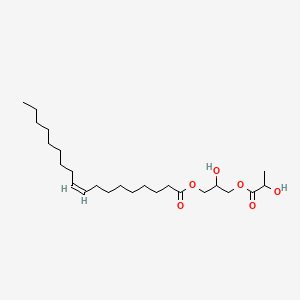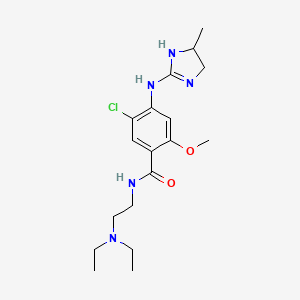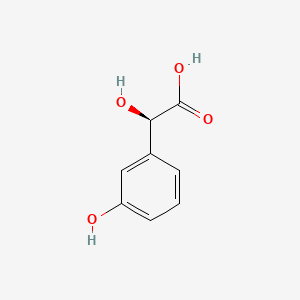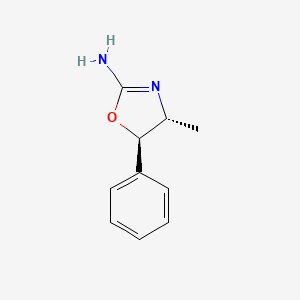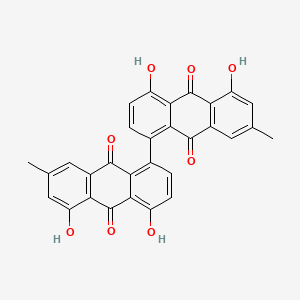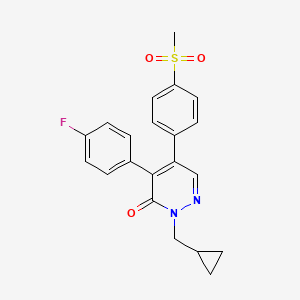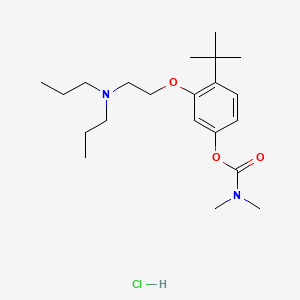![molecular formula C12H7Cl5O2 B12752000 (1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[65002,1003,705,9011,13]tridecan-4-one is a complex organic molecule characterized by its unique hexacyclic structure and multiple chlorine substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one typically involves multiple steps, starting from simpler organic precursors. The process may include chlorination reactions, cyclization steps, and the introduction of the oxa group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups.
Substitution: Chlorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules and pathways can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in preclinical studies to determine its suitability for further development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of industrial products.
Mecanismo De Acción
The mechanism of action of (1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one include other hexacyclic molecules with chlorine substitutions and oxa groups. Examples include:
- This compound derivatives with different substituents.
- Other polycyclic compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H7Cl5O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one |
InChI |
InChI=1S/C12H7Cl5O2/c13-9-3-1-4-5(2(3)7-6(1)19-7)11(9,15)12(16,17)10(4,14)8(9)18/h1-7H/t1?,2-,3+,4?,5+,6?,7-,9+,10?,11+/m1/s1 |
Clave InChI |
PGNKSRNKXWGCRE-ARTGLRKNSA-N |
SMILES isomérico |
[C@@H]12[C@@H]3C(C4[C@H]1[C@@]5([C@]3(C(=O)C4(C5(Cl)Cl)Cl)Cl)Cl)C6[C@@H]2O6 |
SMILES canónico |
C12C3C(C4C1C5(C(=O)C3(C4(C5(Cl)Cl)Cl)Cl)Cl)C6C2O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



